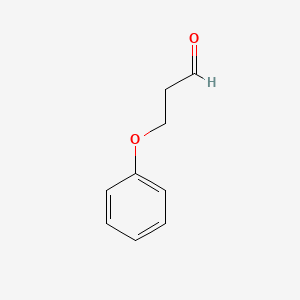
3-Phenoxypropanal
説明
3-Phenoxypropanal is a compound with the molecular formula C9H10O2 and an average mass of 150.174 Da . It is used as an oxidizing agent in organic synthesis . It can be prepared by reacting allyl alcohol with sodium hydroxide, potassium hydroxide, or lithium hydroxide in the presence of hydrogen peroxide . It is also used as an intermediate for the preparation of other compounds .
Synthesis Analysis
3-Phenoxypropanal can be synthesized by reacting allyl alcohol with sodium hydroxide, potassium hydroxide, or lithium hydroxide in the presence of hydrogen peroxide . This reaction is commonly used in organic synthesis.Molecular Structure Analysis
The molecular structure of 3-Phenoxypropanal consists of 9 carbon atoms, 10 hydrogen atoms, and 2 oxygen atoms . The molecular weight is 150.174 Da .Chemical Reactions Analysis
3-Phenoxypropanal is used as an oxidizing agent in organic synthesis . It can be used in the preparation of cinnamaldehyde, 2-chloro hydrocinnamaldehyde by alfa chlorination, and a mixture of homopropargyl alcohols .Physical And Chemical Properties Analysis
3-Phenoxypropanal is a liquid at room temperature . It has a molecular weight of 150.18 .科学的研究の応用
Bioplastic Production and Bioengineering :
- 3-Hydroxypropanoic acid (3-HP), a chemical related to 3-Phenoxypropanal, is used as a precursor in the industrial production of acrylic acid and its derivatives. It's also valuable in bioplastic production. Advances in metabolic engineering and synthetic biology have led to more efficient bio-production methods for 3-HP (Jers et al., 2019).
Phenylpropanoid Pathway in Plants Under Stress :
- Phenolic compounds, which include derivatives of 3-Phenoxypropanal, play crucial roles in plants under abiotic stress. These compounds, produced by the phenylpropanoid biosynthetic pathway, help in coping with environmental constraints and in scavenging harmful reactive oxygen species (Sharma et al., 2019).
Polyhydroxyalkanoates and Tissue Engineering :
- Polyhydroxyalkanoates (PHAs), a class of polyesters that include compounds related to 3-Phenoxypropanal, are used in medical devices and tissue engineering. Their biodegradability and thermoprocessability make them suitable for applications like sutures, cardiovascular patches, and orthopedic pins (Chen & Wu, 2005).
Optical Properties in Nonlinear Optical Polymer Films :
- A study on a bichromophore comprising a hyperpolarisable chromophore with 3-phenoxypropane-1, 2-diol, related to 3-Phenoxypropanal, showed enhanced second harmonic generation in nonlinear optical polymer films. This indicates potential use in the design of multi-chromophoric dendrimers for optical applications (Gao et al., 2010).
Phenolic Compounds in Plant Defense :
- Phenolic compounds, closely related to 3-Phenoxypropanal, are important in plant defense against environmental stressors like ozone. They are involved in antioxidant systems and play a role in the biochemical and molecular mechanisms of plant adaptation (Marchica et al., 2020).
Safety and Hazards
将来の方向性
A recent paper discusses the development of a non-precious metal-modified nano-twin crystal ZnxCd1−xS (ZCS) photocatalyst, a Ni/NiS–ZCS composite, which can almost completely convert cinnamaldehyde (CAL) into 3-phenylpropanol (HCOL) . This is a typical example for developing visible-light-driven photocatalysts for reducing cinnamaldehyde to 3-phenylpropanol . The high photoactivity and stability of Ni/NiS–ZCS make it an ideal candidate of photocatalysts for future practical applications .
特性
IUPAC Name |
3-phenoxypropanal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c10-7-4-8-11-9-5-2-1-3-6-9/h1-3,5-7H,4,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXQETGAVVOTSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenoxypropanal | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3-Phenylbenzo[c]isoxazol-5-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2668042.png)

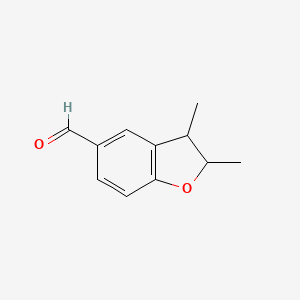
![Ethyl 2-[4-(6-methyl-4-phenylquinolin-2-yl)phenoxy]acetate](/img/structure/B2668045.png)
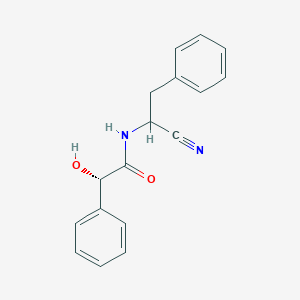
![methyl 6-(4-ethoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2668050.png)
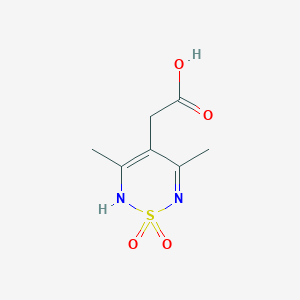

![2-((4-(4-methoxyphenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2668057.png)
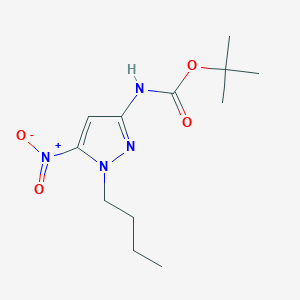
![(1R,5S)-8-((5-bromothiophen-2-yl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane](/img/structure/B2668059.png)
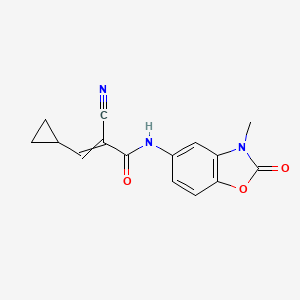
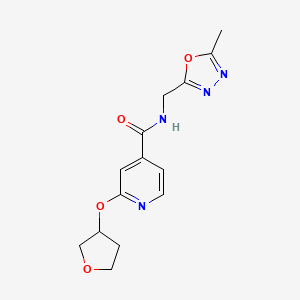
![2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2668062.png)